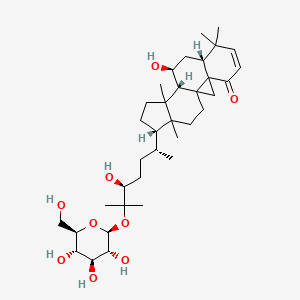
Sutherlandioside D, HPLC Grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sutherlandioside D is a natural product found in Lessertia frutescens with data available.
Mechanism of Action
Target of Action
Sutherlandioside D is a compound found in the South African medicinal plant, Sutherlandia frutescens It is known that sutherlandia frutescens extracts have immune-regulatory, anti-inflammatory, and antioxidant properties , suggesting that the targets could be related to these biological processes.
Mode of Action
It has been suggested that sutherlandioside d may exert its effects through gli/hn signaling pathways that control cell patterning, formation, and proliferation in animal cells . These pathways play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical Pathways
Sutherlandioside D is believed to influence several biochemical pathways. It has been suggested that the compound may regulate macrophage activation and wider metabolic immunomodulatory processes underlying conditions such as inflammation and metabolic syndrome . It may also exert its anti-cancer effects through Gli/Hn signaling pathways .
Result of Action
Sutherlandioside D has been associated with high anti-tumorogenic effects against prostate cancer . It is also suggested to have immune-regulatory, anti-inflammatory, and antioxidant properties . These effects could be attributed to the compound’s potential ability to regulate macrophage activation and metabolic immunomodulatory processes .
Action Environment
The action of Sutherlandioside D can be influenced by environmental factors. For instance, Sutherlandia frutescens, the plant from which Sutherlandioside D is derived, exhibits considerable qualitative and quantitative chemical variability depending on their natural wild origins . This suggests that the efficacy and stability of Sutherlandioside D could also be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
Sutherlandioside D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Sutherlandioside D has been shown to interact with cyclooxygenase enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it interacts with antioxidant enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to its overall antioxidant effect . These interactions highlight the compound’s potential in modulating inflammatory and oxidative stress pathways.
Cellular Effects
Sutherlandioside D exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Sutherlandioside D induces apoptosis by activating the intrinsic apoptotic pathway, which involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, it modulates cell signaling pathways such as the NF-κB and MAPK pathways, leading to reduced cell proliferation and increased cell death . In normal cells, Sutherlandioside D enhances cellular antioxidant defenses, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of action of Sutherlandioside D involves several key interactions at the molecular level. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. For example, Sutherlandioside D binds to the glucocorticoid receptor, leading to the activation of anti-inflammatory gene expression . Additionally, it inhibits the activity of key enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase . These molecular interactions result in the modulation of various cellular processes, including inflammation, apoptosis, and oxidative stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sutherlandioside D have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that Sutherlandioside D maintains its anti-inflammatory and antioxidant effects for several weeks when stored properly . Prolonged exposure to light or high temperatures can lead to degradation and reduced efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as apoptosis and antioxidant defense, are sustained over time, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Sutherlandioside D vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At high doses, Sutherlandioside D can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance its efficacy . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
Sutherlandioside D is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of Sutherlandioside D, followed by conjugation reactions involving glucuronidation and sulfation . These metabolic processes facilitate the compound’s excretion and influence its bioavailability and therapeutic efficacy. Additionally, Sutherlandioside D affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, Sutherlandioside D is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, Sutherlandioside D binds to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to transport proteins, and cellular uptake mechanisms .
Subcellular Localization
Sutherlandioside D exhibits distinct subcellular localization patterns, which are crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various cellular components . The compound’s localization is mediated by specific targeting signals and post-translational modifications that direct it to these compartments . In the cytoplasm, Sutherlandioside D interacts with signaling proteins and enzymes, modulating their activity and influencing cellular processes . In the nucleus, it binds to transcription factors and DNA, regulating gene expression and contributing to its therapeutic effects .
Properties
CAS No. |
1055329-49-1 |
|---|---|
Molecular Formula |
C36H58O9 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(1S,3S,8S,10S,11S,12S,15R,16R)-10-hydroxy-15-[(2R,5S)-5-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-5-en-4-one |
InChI |
InChI=1S/C36H58O9/c1-19(8-9-24(39)32(4,5)45-30-28(43)27(42)26(41)22(17-37)44-30)20-10-13-34(7)29-21(38)16-23-31(2,3)12-11-25(40)36(23)18-35(29,36)15-14-33(20,34)6/h11-12,19-24,26-30,37-39,41-43H,8-10,13-18H2,1-7H3/t19-,20-,21+,22-,23+,24+,26-,27+,28-,29+,30+,33-,34+,35+,36-/m1/s1 |
InChI Key |
SWNUBPWWSLUXMU-MVNMJQGYSA-N |
SMILES |
CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)C=CC6(C)C)O)C)C |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3[C@H](C[C@@H]6[C@]4(C5)C(=O)C=CC6(C)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)C=CC6(C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-((1S,2R,3aS,8bS)-2-((tert-butyldimethylsilyl)oxy)-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B1495969.png)
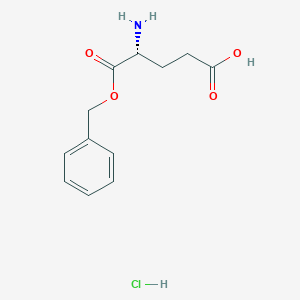
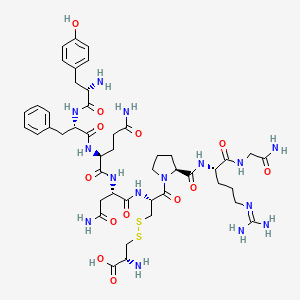
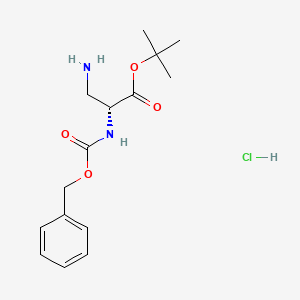
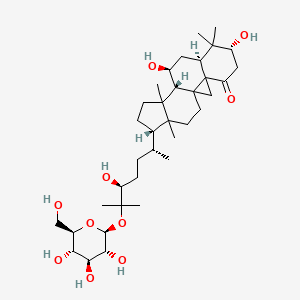
![5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1495987.png)
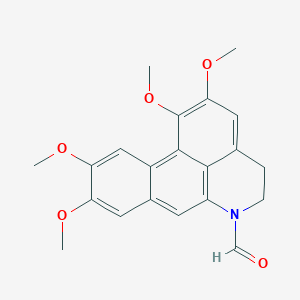
![(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B1495999.png)
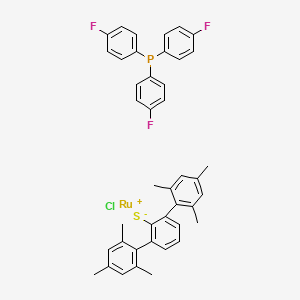
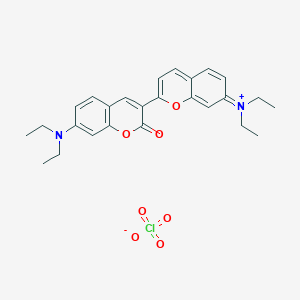
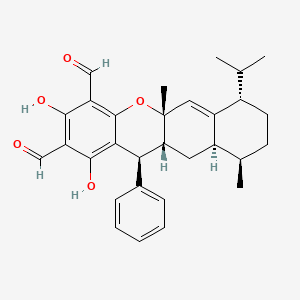
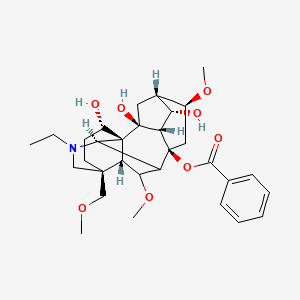

![[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B1496010.png)
